Sulfinic Acid Synthesis Advantage
For the preparation of sulfinic acids from sulfonyl halides, a protocol using triethylamine yields triethylammonium sulfinates (closely related to the sulfite) that after acidification afford sulfinic acids of 95-100% purity in yields of 51-92% . Critically, this method succeeds in instances where conventional reduction with aqueous sodium sulfite fails or is inferior .
| Evidence Dimension | Synthesis of Sulfinic Acids |
|---|---|
| Target Compound Data | Yields of 51-92% for 18 typical representatives; final product purity of 95-100%. |
| Comparator Or Baseline | Aqueous sodium sulfite reduction. |
| Quantified Difference | Method succeeds where sodium sulfite reduction fails; yields and purity are reported only for the triethylamine method. |
| Conditions | Reaction of arene- and alkanesulfonyl halides with p-thiocresol in the presence of triethylamine at -76°C, followed by acidification. |
Why This Matters
This demonstrates a clear functional advantage for the triethylammonium counter-ion in enabling a high-purity, high-yield synthetic route that is inaccessible with standard inorganic sulfite reagents.
